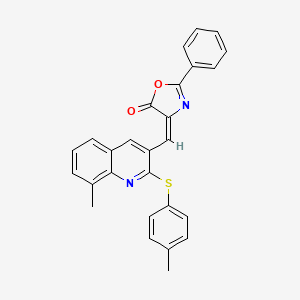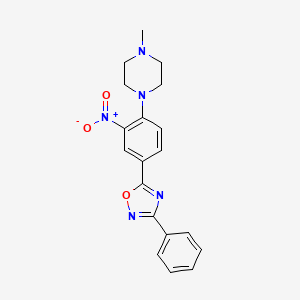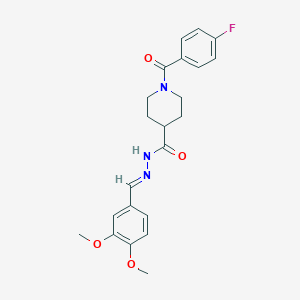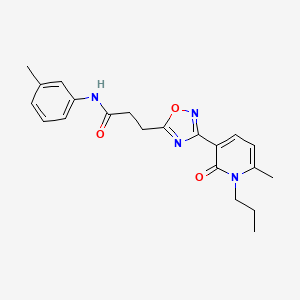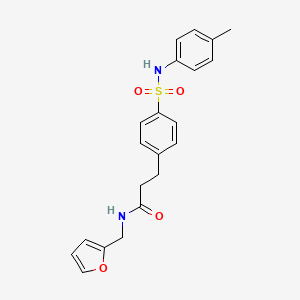
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as "Compound X" and is used in various biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, Compound X has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide are still being studied. However, research has shown that this compound has the potential to inhibit the growth of cancer cells and the aggregation of amyloid-beta peptides, making it a promising candidate for cancer and Alzheimer's disease treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide in lab experiments is its potential for use in cancer and Alzheimer's disease research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using Compound X in lab experiments is that its mechanism of action is still not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide. One potential direction is to further study its mechanism of action, which could help to identify additional uses for this compound. Additionally, research could focus on optimizing the synthesis method for Compound X, which could make it more readily available for use in experiments. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its effectiveness in treating cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves the reaction of furan-2-carboxaldehyde with 4-aminobenzenesulfonamide in the presence of sodium triacetoxyborohydride. The resulting compound is then reacted with 3-(4-bromo-phenyl)-propanoic acid to yield N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has been used in various scientific research applications. One of the primary uses of this compound is in the study of cancer. Research has shown that Compound X has the potential to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-4-9-18(10-5-16)23-28(25,26)20-11-6-17(7-12-20)8-13-21(24)22-15-19-3-2-14-27-19/h2-7,9-12,14,23H,8,13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXDJTMBZWKXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

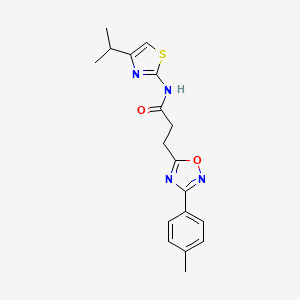
![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7713012.png)


